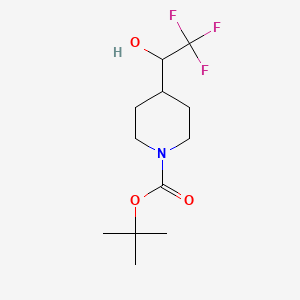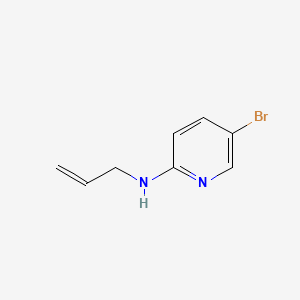![molecular formula C7H11NO2 B599711 7-Oxa-1-azaspiro[3.5]nonan-2-one CAS No. 178242-92-7](/img/structure/B599711.png)
7-Oxa-1-azaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 22 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 Beta-Lactam .
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis
The molecular structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one includes a four-membered ring and a six-membered ring . The molecular weight is 141.168 Da .Physical And Chemical Properties Analysis
7-Oxa-1-azaspiro[3.5]nonan-2-one has a molecular weight of 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 38.3 Ų .Wissenschaftliche Forschungsanwendungen
Pharmacodynamic and Pharmacokinetic Properties
One study discusses the pharmacodynamic and pharmacokinetic properties of Oxaprozin, highlighting its use in painful rheumatic and inflammatory conditions. Oxaprozin's convenience of once-daily administration is emphasized, along with its comparative effectiveness and tolerability to other non-steroidal anti-inflammatory drugs (NSAIDs) (Todd & Brogden, 1986).
Neuroprotective and Anti-Inflammatory Applications
Research on the neuropeptide oxytocin (OXT) reveals its profound anxiolytic, antistress, and neuroprotective effects. OXT's potential therapeutic use for treating psychopathologies associated with anxiety, fear, social dysfunctions, and neurodegenerative diseases is explored, highlighting its regulatory capacity on general and social anxiety-related behaviors and its implications in physiological and behavioral aspects of reproduction, anxiety, trust, and sociability (Neumann & Slattery, 2016).
Chemotherapy-Induced Peripheral Neurotoxicity
Oxaliplatin, a platinum compound used in gastrointestinal cancer treatment, is discussed in terms of its major non-hematological dose-limiting toxicity, oxaliplatin-induced peripheral neurotoxicity (OXAIPN). The review emphasizes the need for early prediction of OXAIPN occurrence during treatment and possibly modifying the oxaliplatin-based regimen in patients at high risk. Identifying predictors of OXAIPN becomes crucial for personalized treatment and better counseling of patients about neurotoxicity effects (Velasco et al., 2021).
Antimicrobial Agents
Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, are mentioned for their unique mechanism of protein synthesis inhibition. They display bacteriostatic activity against major human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone selected for clinical development, is noted for its oral bioavailability, favorable pharmacokinetic and toxicity profiles, and its activity against infections due to gram-positive pathogens (Diekema & Jones, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-oxa-1-azaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYTSNBHHLUQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxa-1-azaspiro[3.5]nonan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

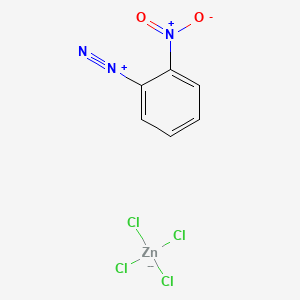
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
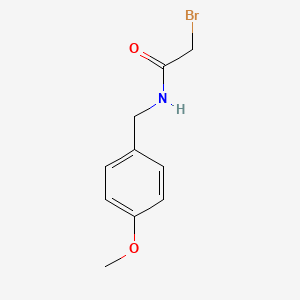
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)


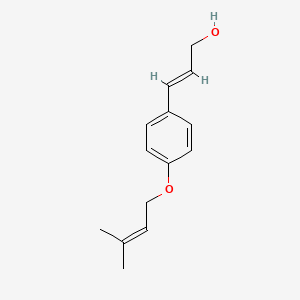


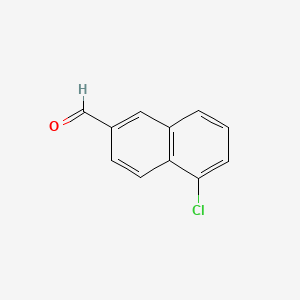
![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
